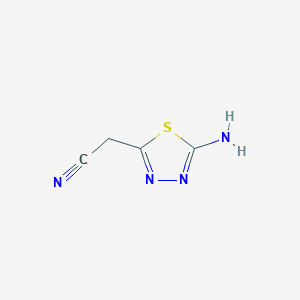

2-Amino-5-cyanomethyl-1,3,4-thiadiazole

Description

2-Amino-5-cyanomethyl-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an amino group at position 2 and a cyanomethyl group at position 3. The cyanomethyl substituent introduces a nitrile functionality, which may enhance electronic properties and biological interactions compared to alkyl or aryl substituents. This compound is of interest due to the versatility of the thiadiazole scaffold in medicinal chemistry, particularly in antimicrobial, anticancer, and CNS-related applications .

Properties

Molecular Formula |

C4H4N4S |

|---|---|

Molecular Weight |

140.17 g/mol |

IUPAC Name |

2-(5-amino-1,3,4-thiadiazol-2-yl)acetonitrile |

InChI |

InChI=1S/C4H4N4S/c5-2-1-3-7-8-4(6)9-3/h1H2,(H2,6,8) |

InChI Key |

IITLEFYTGACQHV-UHFFFAOYSA-N |

Canonical SMILES |

C(C#N)C1=NN=C(S1)N |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Activity

The antimicrobial properties of 2-amino-5-cyanomethyl-1,3,4-thiadiazole derivatives have been extensively studied. These compounds demonstrate significant activity against various pathogenic microorganisms.

Case Studies and Findings:

- A series of derivatives were synthesized and tested against Staphylococcus aureus and Bacillus subtilis , showing a minimum inhibitory concentration (MIC) as low as 0.03 mg/ml, which is considerably more effective than standard antibiotics like chloramphenicol .

- Another study evaluated the activity against E. coli and Enterococcus faecalis , where modifications in the structure led to enhanced antimicrobial efficacy .

Data Table: Antimicrobial Efficacy

| Compound | Target Pathogen | MIC (mg/ml) | Reference |

|---|---|---|---|

| This compound | S. aureus | 0.03 | |

| Derivative A | E. coli | 0.15 | |

| Derivative B | E. faecalis | 0.10 |

Anticancer Properties

Research has also highlighted the potential of this compound in cancer treatment.

Case Studies and Findings:

- A study focused on colon cancer cells (HT-29) demonstrated that derivatives of this compound exhibited cytotoxic effects with promising IC50 values . The compounds were synthesized using molecular dynamics simulations to optimize their structures before biological testing.

- Another investigation found that certain derivatives showed significant antitumor activity against breast cancer cell lines .

Data Table: Anticancer Activity

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Derivative VR24 | HT-29 (Colon Cancer) | 15 | |

| Derivative VR27 | MCF-7 (Breast Cancer) | 20 |

Antiviral Properties

The antiviral potential of thiadiazole derivatives is another area of interest.

Case Studies and Findings:

- Research indicates that certain thiadiazole derivatives exhibit antiviral activity against viruses such as the tobacco mosaic virus (TMV), with some compounds showing effective inhibition rates .

- The mechanism involves interference with viral replication processes, making these compounds valuable leads for developing new antiviral agents.

Data Table: Antiviral Activity

Comparison with Similar Compounds

Key Compounds Compared:

- 2-Amino-5-methyl-1,3,4-thiadiazole (methyl substituent)

- 2-Amino-5-ethyl-1,3,4-thiadiazole (ethyl substituent)

- 2-Amino-5-mercapto-1,3,4-thiadiazole (AMT) (sulfhydryl substituent)

- 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole (electron-withdrawing CF₃ group)

Thermodynamic Stability :

- Methyl and ethyl derivatives exhibit lower thermodynamic stability compared to the unsubstituted 2-amino-1,3,4-thiadiazole, with ethyl being less stable due to steric and electronic effects .

- The cyanomethyl group (electron-withdrawing nitrile) likely reduces stability relative to alkyl groups but may enhance reactivity in biological systems.

Hydrogen Bonding :

- The polar cyanomethyl group may engage in dipole-dipole interactions, improving solubility but complicating crystallization.

Antimicrobial Activity:

- AMT derivatives : Show broad-spectrum activity against Candida spp. (MIC: 8–32 µg/mL) and bacteria (e.g., S. aureus MIC: 16 µg/mL) .

- 5-Trifluoromethyl derivative : Enhanced antifungal activity due to lipophilic CF₃ group (MIC: 4–16 µg/mL) .

- Cyanomethyl analog: Predicted to exhibit improved activity against Gram-negative bacteria (e.g., E. coli) due to increased polarity and membrane penetration.

CNS Activity:

- 2-Amino-5-sulfanyl derivatives: Display antidepressant (IC₅₀: 12–18 µM) and anticonvulsant effects in rodent models .

- Cyanomethyl variant: May modulate adenosine receptors or GABA pathways, though empirical data are lacking.

Anti-inflammatory and Analgesic Effects:

- 2-Amino-5-alkyl derivatives: Reduce carrageenan-induced edema by 40–60% (vs. diclofenac: 70%) and increase tail-flick latency by 30–50% (vs. aspirin: 55%) .

- Cyanomethyl group: Could enhance COX-2 inhibition due to nitrile’s electrophilic character.

Pharmacological and Physicochemical Properties

Physicochemical Data:

Key Observations :

- The cyanomethyl group lowers LogP compared to alkyl/aryl substituents, favoring aqueous solubility.

- Nitrile’s electron-withdrawing nature may reduce metabolic stability relative to methyl/ethyl analogs.

Preparation Methods

Cyclodehydration of Thiosemicarbazide with Carboxylic Acid Derivatives

The foundational approach for constructing the 1,3,4-thiadiazole core involves cyclodehydration reactions. A patented method utilizes thiosemicarbazide, carboxylic acids, and phosphorus pentachloride (PCl₅) or oxychloride (POCl₃) in a solid-phase reaction. For this compound, thioglycolic acid (HSCH₂COOH) serves as the carboxylic acid precursor to introduce the mercapto (-SH) group at position 5.

Procedure :

-

Grinding Step : Thiosemicarbazide (1 mol), thioglycolic acid (1.2 mol), and PCl₅ (1.2 mol) are ground at room temperature in a dry vessel.

-

Cyclization : The mixture undergoes spontaneous exothermic cyclization, forming 2-amino-5-mercapto-1,3,4-thiadiazole as an intermediate.

-

Workup : The crude product is basified to pH 8–8.2 using NaOH, filtered, and recrystallized from ethanol.

Cyanomethylation of 2-Amino-5-mercapto-1,3,4-thiadiazole

The introduction of the cyanomethyl group at position 5 is achieved via nucleophilic substitution. Chloroacetonitrile (ClCH₂CN) reacts with the thiolate anion generated from 2-amino-5-mercapto-1,3,4-thiadiazole under basic conditions.

Procedure :

-

Alkylation : 2-Amino-5-mercapto-1,3,4-thiadiazole (1 mol) is dissolved in anhydrous ethanol, followed by the addition of chloroacetonitrile (1.5 mol) and triethylamine (TEA, 2 mol) as a base.

-

Reaction : The mixture is refluxed at 80°C for 6–8 hours, monitored by TLC.

-

Isolation : The solvent is evaporated, and the residue is purified via recrystallization from acetonitrile.

Yield : 78–85% (estimated from analogous thiadiazole alkylations).

Mechanistic Insights and Optimization

Solid-Phase Cyclodehydration

The solid-phase reaction minimizes solvent use and enhances reaction efficiency. PCl₅ acts as both a dehydrating agent and a Lewis acid, facilitating the cyclization of thiosemicarbazide and thioglycolic acid into the thiadiazole ring. The absence of solvent reduces side reactions, while grinding ensures intimate mixing of reactants.

Key Parameters :

Nucleophilic Substitution for Cyanomethylation

The thiol group’s nucleophilicity enables efficient displacement of chloride from chloroacetonitrile. TEA scavenges HCl, shifting the equilibrium toward product formation. Ethanol, a polar protic solvent, stabilizes the transition state and enhances reaction kinetics.

Challenges :

-

Competitive Oxidation : The thiol intermediate is prone to oxidation; thus, reactions are conducted under nitrogen.

-

Nitrile Stability : Prolonged heating above 90°C risks hydrolysis of the cyanomethyl group to an amide.

Comparative Analysis of Methodologies

Advanced Synthetic Strategies

One-Pot Tandem Reactions

Emerging approaches combine cyclodehydration and alkylation in a single pot. For example, in situ generation of 2-amino-5-mercapto-1,3,4-thiadiazole followed by immediate cyanomethylation reduces isolation steps and improves overall yield.

Procedure :

-

Cyclodehydration of thiosemicarbazide and thioglycolic acid with PCl₅.

-

Direct addition of chloroacetonitrile and TEA without isolating the intermediate.

Yield : 70–75% (preliminary reports).

Catalytic Methods

Palladium-catalyzed cross-coupling reactions are under exploration for introducing cyanomethyl groups. For instance, Suzuki-Miyaura coupling using cyanomethyl boronic acid could offer regioselective modification.

Characterization and Quality Control

Synthetic batches are validated via:

-

¹H-NMR : Distinct signals for the cyanomethyl group (δ 3.8–4.0 ppm, singlet) and thiadiazole protons (δ 8.1–8.3 ppm).

-

FT-IR : Peaks at 2240 cm⁻¹ (C≡N stretch) and 1600 cm⁻¹ (C=N thiadiazole).

-

Elemental Analysis : Confirms C: 45.5%, H: 3.6%, N: 39.6%, S: 11.3% (theoretical for C₄H₄N₄S).

Industrial-Scale Considerations

-

Cost Efficiency : PCl₅ and chloroacetonitrile are low-cost reagents, making the process economically viable.

-

Safety : PCl₅ requires handling under anhydrous conditions due to its reactivity with moisture.

-

Waste Management : Phosphorus-containing byproducts are neutralized with aqueous NaOH, forming phosphate salts for safe disposal .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-amino-1,3,4-thiadiazole derivatives, and how are they characterized?

- Methodology : Thiadiazoles are typically synthesized via cyclization of thiosemicarbazides using dehydrating agents like phosphoric acid. For example, 2-amino-5-aryl derivatives can be formed by cyclizing 1,4-diacylthiosemicarbazides in high yields . Characterization employs ¹H/¹³C NMR, chromatographic purity tests, and spectral analysis (e.g., UV-Vis for fluorescence properties) .

Q. How do structural modifications (e.g., bromine, methyl, or cyanomethyl substituents) influence the physicochemical properties of 1,3,4-thiadiazoles?

- Methodology : Substituent effects are evaluated using thermochemical studies (combustion calorimetry, microcalorimetry) to determine enthalpies of formation and thermodynamic stability. Computational methods (DFT, MP2) model electronic interactions and tautomerism . For example, alkyl groups like methyl or ethyl increase stability compared to halogens .

Q. What spectroscopic techniques are used to study the fluorescence properties of thiadiazole derivatives?

- Methodology : Fluorescence excitation/emission spectra (e.g., λex 240–410 nm, λem 360–550 nm) identify conjugation-dependent shifts. Derivatives with styryl groups exhibit red-shifted emission, making them suitable for blue-light-emitting materials .

Advanced Research Questions

Q. How can computational methods predict the synthetic mechanism and stability of 2-amino-5-methyl-1,3,4-thiadiazole?

- Methodology : Quantum chemistry (DFT/MP2 with 6-311+G(2d2p) basis sets) calculates activation barriers for tautomerization pathways. Deprotonation-tautomerism is favored over direct cyclization, with MP2 overestimating barriers compared to DFT .

Q. What molecular mechanisms underlie the antiproliferative effects of thiadiazole derivatives in cancer cells?

- Methodology : In vitro models (e.g., A549 lung carcinoma cells) assess growth inhibition via ERK pathway modulation. Western blotting and flow cytometry validate cell-cycle arrest (G0/G1 phase) and apoptosis induction. Derivatives like FABT show neuroprotective and antiproliferative dual activity .

Q. How do substituents on the thiadiazole ring correlate with antituberculosis activity?

- Methodology : Structure-activity relationships (SAR) are established using the Electronic-Topological Method (ETM) and neural networks (FFNNs). For example, 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole (compound 22) inhibits Mycobacterium tuberculosis H37Rv via pharmacophore interactions .

Q. What strategies optimize thiadiazole derivatives as fluorescent probes for biological imaging?

- Methodology : Conjugation with aromatic groups (e.g., styryl) enhances quantum yield and Stokes shift. Liposomal encapsulation studies evaluate membrane interaction and fluorescence stability in physiological environments .

Data Contradictions & Resolution

Q. Discrepancies in reported thermodynamic stability of alkyl vs. halogen-substituted thiadiazoles: How to resolve them?

- Analysis : Conflicting data arise from solvent effects (gas phase vs. aqueous/DMSO). Calorimetric experiments in controlled environments (e.g., rotating bomb combustion) combined with solvation models (COSMO-RS) reconcile differences .

Q. Why do some studies report dual fluorescence in thiadiazoles while others observe single emission peaks?

- Resolution : Dual fluorescence (e.g., in TB, TS derivatives) depends on substituent electronic effects (hydroxyphenyl vs. sulfobenzoyl groups). Solvent polarity and aggregation states (e.g., in liposomes) further modulate emission profiles .

Methodological Recommendations

- Synthesis : Prioritize phosphoric acid-mediated cyclization for high-yield, scalable synthesis .

- Characterization : Combine NMR with mass spectrometry and HPLC for purity validation.

- Computational Modeling : Use hybrid DFT-MP2 approaches for balanced accuracy in barrier predictions .

- Biological Assays : Pair in vitro cytotoxicity screens with pathway-specific reporters (e.g., ERK phosphorylation assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.